molecular formula C5H3F7O B141710 3,3,4,4,5,5,5-Heptafluoropentanal CAS No. 126015-32-5

3,3,4,4,5,5,5-Heptafluoropentanal

Cat. No. B141710
M. Wt: 212.07 g/mol
InChI Key: FNUBKINEQIEODM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of fluorinated compounds is a topic of interest due to their potential applications in various fields, including materials science and pharmaceuticals. Paper describes a stereocontrolled synthesis of alkanes with five contiguous fluorine atoms, which is relevant to understanding the synthesis of highly fluorinated compounds like heptafluoropentanal. The process involves sequential fluorination of diastereoisomeric alcohol-diepoxides, using HF.NEt(3) and Deoxo-Fluor for epoxide ring-opening and deshydroxyfluorination, respectively. This method is highly stereospecific and allows for the incorporation of fluorine atoms in a controlled manner.

Molecular Structure Analysis

While the molecular structure of "3,3,4,4,5,5,5-Heptafluoropentanal" is not directly analyzed in the papers, paper discusses the synthesis and crystal structure of a related compound, 2-(4-hydroxyphenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol. The study reveals the presence of strong intermolecular hydrogen bonds in the crystal structure, which could be indicative of the behavior of other fluorinated compounds in solid-state. Theoretical calculations of the electronic structure suggest potential applications in fluoro-containing materials.

Chemical Reactions Analysis

The papers provided do not detail chemical reactions specific to heptafluoropentanal. However, the synthesis methods described in papers and involve reactions that are fundamental to the field of fluorine chemistry, such as the use of Deoxo-Fluor for deshydroxyfluorination and Claisen-type double condensation reactions. These reactions are crucial for the formation of fluorinated carbon frameworks and could be applicable to the synthesis of heptafluoropentanal.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated compounds are unique due to the high electronegativity and small size of the fluorine atom. Paper discusses the synthesis of the simplest fluorinated 1,3,5-triketone, which exhibits peculiar tautomeric features in various solvents. This highlights the potential for unusual physical and chemical behaviors in fluorinated compounds, which could also be expected for heptafluoropentanal. The thermal stability of fluorinated compounds is also of interest, as indicated by paper , which examines the thermal stability of certain chemiluminescent substrates.

Scientific Research Applications

Carbene Chemistry

Photolysis of related fluoroalkyl compounds generates carbene intermediates. Studies have shown that photolysis of 4-diazo-1,1,1,2,2,3,3-heptafluoropentane forms heptafluoropropyl(methyl)carbene, leading to the production of 3,3,4,4,5,5,5-heptafluoropent-1-ene. This research highlights the unique behavior of fluoroalkylcarbenes in migration reactions, a key process in synthetic organic chemistry (Atherton, Fields, & Haszeldine, 1971).

Synthesis of Fluorinated α-Diketones

Fluorinated α-diketones are important in various chemical applications, and 3,3,4,4,5,5,5-heptafluoropentanal can serve as an intermediate in their synthesis. Reactions of perfluoroalkylcopper compounds with α-ketoacyl chlorides have been used to synthesize these compounds, demonstrating the versatility of fluorinated intermediates in organic synthesis (Hudlický, 1981).

Polyfluorocarbanion Chemistry

The reactivity of fluorinated compounds, including heptafluoropropyl derivatives, with various nucleophiles offers insights into the synthesis of complex fluorinated molecules. These reactions have been studied in depth, showing the unique reactivity patterns of polyfluorocarbanions and their potential in creating diverse fluorinated structures (Drayton, Flowers, & Haszeldine, 1975).

Terahertz Optical Characterization

Heptafluoropropane, a related compound, has been characterized using terahertz time-domain spectra at different pressures. This study is crucial for understanding the optical properties of fluorinated compounds like 3,3,4,4,5,5,5-heptafluoropentanal and their applications in areas like fire suppression (Leng et al., 2014).

Safety And Hazards

Safety data for 3,3,4,4,5,5,5-Heptafluoropentanal indicates that it should be handled with care. Avoid dust formation, breathing mist, gas or vapours. Avoid contact with skin and eyes. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

properties

IUPAC Name

3,3,4,4,5,5,5-heptafluoropentanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3F7O/c6-3(7,1-2-13)4(8,9)5(10,11)12/h2H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNUBKINEQIEODM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C=O)C(C(C(F)(F)F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3F7O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90382140
Record name 3,3,4,4,5,5,5-heptafluoropentanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90382140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,3,4,4,5,5,5-Heptafluoropentanal

CAS RN

126015-32-5
Record name 3,3,4,4,5,5,5-heptafluoropentanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90382140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,3,4,4,5,5,5-Heptafluoropentanal
Reactant of Route 2
3,3,4,4,5,5,5-Heptafluoropentanal
Reactant of Route 3
3,3,4,4,5,5,5-Heptafluoropentanal
Reactant of Route 4
Reactant of Route 4
3,3,4,4,5,5,5-Heptafluoropentanal
Reactant of Route 5
3,3,4,4,5,5,5-Heptafluoropentanal
Reactant of Route 6
Reactant of Route 6
3,3,4,4,5,5,5-Heptafluoropentanal

Citations

For This Compound
1
Citations
DA Wiebe, DJ Burton - Journal of Fluorine Chemistry, 2012 - Elsevier
2-Hydroaldehydes, R f CH(R)CHO, where R f =CF 3 , C 2 F 5 , nC 3 F 7 and R=CF 3 , C 2 F 5 , nC 3 F 7 , Ph, H, were prepared via acid hydrolysis of the corresponding vinyl ethers, R f C…
Number of citations: 10 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.